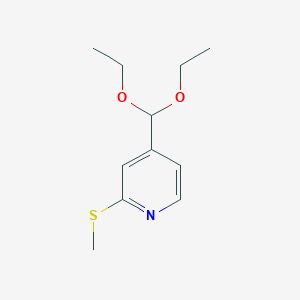![molecular formula C22H37NO3 B12612642 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide CAS No. 920277-55-0](/img/structure/B12612642.png)
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide is a synthetic organic compound characterized by a benzamide group attached to a long aliphatic chain with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentadecan-2-one and benzoyl chloride.
Formation of Intermediate: The first step involves the reaction of pentadecan-2-one with a suitable reducing agent to form the corresponding alcohol, 1,3-dihydroxypentadecan-2-ol.
Amidation Reaction: The intermediate alcohol is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S)-1,3-Dihydroxyhexadecan-2-yl]benzamide
- N-[(2S)-1,3-Dihydroxyoctadecan-2-yl]benzamide
- N-[(2S)-1,3-Dihydroxydecan-2-yl]benzamide
Uniqueness
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with other similar compounds, making it valuable for targeted applications.
Propriétés
Numéro CAS |
920277-55-0 |
|---|---|
Formule moléculaire |
C22H37NO3 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N-[(2S)-1,3-dihydroxypentadecan-2-yl]benzamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21(25)20(18-24)23-22(26)19-15-12-11-13-16-19/h11-13,15-16,20-21,24-25H,2-10,14,17-18H2,1H3,(H,23,26)/t20-,21?/m0/s1 |
Clé InChI |
DREYLUSOVLZKDZ-BGERDNNASA-N |
SMILES isomérique |
CCCCCCCCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O |
SMILES canonique |
CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




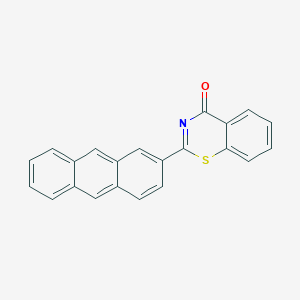
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)
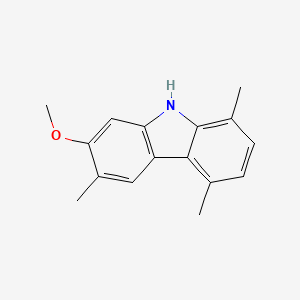
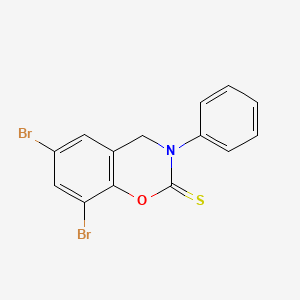
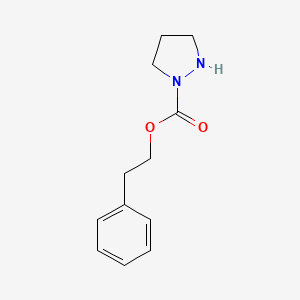

![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
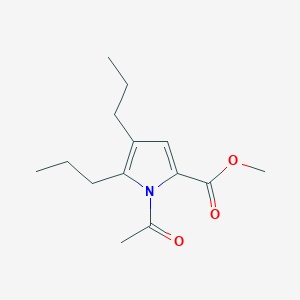

![2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine](/img/structure/B12612635.png)
